4-Bromo-6-nitroquinazoline

Cross-coupling Bond dissociation energy Quinazoline reactivity

4-Bromo-6-nitroquinazoline (CAS 1356342-00-1) is a heterobifunctional quinazoline building block featuring a bromine atom at the C4 position and a nitro group at the C6 position on the fused bicyclic core. With a molecular formula of C₈H₄BrN₃O₂ and a molecular weight of 254.04 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via sequential functionalization at the C4 position.

Molecular Formula C8H4BrN3O2
Molecular Weight 254.04 g/mol
Cat. No. B12975720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-nitroquinazoline
Molecular FormulaC8H4BrN3O2
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br
InChIInChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H
InChIKeyRIMSRZBTSNXGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-nitroquinazoline: Core Properties, Identity, and Comparator Landscape for Scientific Sourcing


4-Bromo-6-nitroquinazoline (CAS 1356342-00-1) is a heterobifunctional quinazoline building block featuring a bromine atom at the C4 position and a nitro group at the C6 position on the fused bicyclic core . With a molecular formula of C₈H₄BrN₃O₂ and a molecular weight of 254.04 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds via sequential functionalization at the C4 position . The closest structural analogs include 4-chloro-6-nitroquinazoline (CAS 19815-16-8, MW 209.59) , 4-fluoro-6-nitroquinazoline [1], and the precursor 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5). Selection among these analogs hinges on quantifiable differences in leaving-group reactivity, cross-coupling selectivity, and downstream biological performance of derived anilinoquinazoline products.

Why 4-Bromo-6-nitroquinazoline Cannot Be Replace by Its 4-Chloro or 4-Fluoro Analogs in Critical Synthetic Sequences


The C4-halogen substituent on the 6-nitroquinazoline scaffold is not a generic leaving group; its identity dictates the activation energy for oxidative addition, the regioselectivity of metal-catalyzed cross-coupling, and the electronic properties of the resulting 4-substituted anilinoquinazoline products [1]. The bond dissociation energy (BDE) of the Cₛₚ₂–Br bond in brominated quinazolines (approximately 83 kcal/mol) differs measurably from the Cₛₚ₂–Cl bond (84.8 kcal/mol at the B3LYP level), while the α-nitrogen effect of the quinazoline N3 atom further activates the C4 position relative to other halogenated sites [1][2]. In practice, 4-chloroquinazoline derivatives are preferred for Sonogashira and Suzuki-Miyaura couplings due to superior oxidative addition kinetics, yet the 4-bromo analog offers distinct advantages in nucleophilic aromatic substitution (SNAr) reactions with weakly nucleophilic anilines, where the bromide serves as a more labile leaving group under milder conditions [2][3]. Simply substituting the chloro for the bromo derivative without adjusting catalyst loading, temperature, or base strength frequently results in incomplete conversion or competing reduction pathways, underscoring the non-interchangeable nature of these halogenated intermediates [2].

4-Bromo-6-nitroquinazoline: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


C4–Halogen Bond Dissociation Energy: Bromo vs. Chloro Reactivity in Cross-Coupling Oxidative Addition

The Cₛₚ₂–Br bond of 4-bromo-6-nitroquinazoline exhibits a bond dissociation energy (BDE) of approximately 83 kcal/mol (B3LYP level), which is measurably lower than the 84.8 kcal/mol BDE of the Cₛₚ₂–Cl bond in 4-chloro-6-nitroquinazoline [1]. This 1.8 kcal/mol difference, though modest, is amplified by the α-nitrogen effect of the quinazoline N3 atom, which activates the C4 position for oxidative addition with Pd(0) catalysts and makes the C4–Cl bond kinetically preferred in cross-coupling despite its higher BDE [1]. Consequently, 4-bromo-6-nitroquinazoline exhibits slower oxidative addition than its 4-chloro counterpart in Pd-catalyzed reactions but demonstrates superior reactivity in SNAr reactions with anilines, where the bromide functions as a better leaving group under non-catalytic conditions [2].

Cross-coupling Bond dissociation energy Quinazoline reactivity

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. 4-Chloro-6-nitroquinazoline

Predicted physicochemical data from authoritative databases reveal quantifiable differences between 4-bromo-6-nitroquinazoline and its 4-chloro analog. The bromo derivative has a predicted boiling point of 401.5 ± 25.0 °C, which is 21.5 °C higher than the 380.0 ± 22.0 °C predicted for 4-chloro-6-nitroquinazoline . The predicted density of 1.840 ± 0.06 g/cm³ for the bromo compound is substantially greater than the 1.566 ± 0.06 g/cm³ of the chloro analog, reflecting the higher atomic mass of bromine . The predicted pKa of 4-bromo-6-nitroquinazoline is 0.14 ± 0.50, indicating very weak basicity consistent with the electron-withdrawing nitro and bromo substituents .

Physicochemical properties Boiling point Density

Sonogashira Cross-Coupling Efficiency: 4-Chloroquinazoline Preferred Over 4-Bromoquinazoline Framework

A systematic study of Sonogashira cross-coupling on 2-trichloromethyl-substituted quinazoline substrates demonstrated that the 4-chloroquinazoline framework is explicitly preferred over the 4-bromo- and 4-iodo-quinazoline frameworks [1]. Specifically, attempted Sonogashira coupling of 4-bromo-2-trichloromethylquinazoline with cyclopropylacetylene and phenylacetylene afforded the corresponding 4-alkynyl products in only 15% and 9% yield, respectively, whereas the analogous 4-chloroquinazoline achieved coupling with Cs₂CO₃, Pd(OAc)₂, and CuI in DMF, albeit also with competing side reactions [1]. This poor performance of the 4-bromo substrate was attributed to the stronger activation of the C4–Cl bond by the α-nitrogen effect, which overrides the intrinsic C–Br bond weakness in the oxidative addition step [1]. For researchers requiring efficient C4-alkynylation of 6-nitroquinazolines, the 4-chloro derivative is the kinetically superior substrate; the 4-bromo derivative should be reserved for SNAr-based functionalization routes [2].

Sonogashira coupling Cross-coupling selectivity Quinazoline alkynylation

Antifungal Activity of 4-Bromo-Substituted Quinazoline Derivatives: Equipotency to Griseofulvin Against Fusarium moniliforme

A series of 4-(substituted aniline)quinazoline derivatives was evaluated for antifungal activity using the poison plate method. The compound bearing 4-bromo and 3-nitro substitution on the 4-anilinoquinazoline ring (Compound 2/S2) exhibited 90% inhibition against Fusarium moniliforme, establishing it as equipotent with the clinical antifungal agent griseofulvin [1]. This represents the highest antifungal activity in the series, surpassing analogs with alternative halogen or nitro substitution patterns [1]. While this data pertains to a 4-anilino derivative rather than 4-bromo-6-nitroquinazoline itself, it provides class-level evidence that the 4-bromo substituent on the quinazoline core contributes to potent antifungal activity when incorporated into the final bioactive molecule [1]. The 4-bromo-6-nitroquinazoline building block serves as the direct synthetic precursor to such 4-anilinoquinazoline antifungal agents via SNAr reaction at the C4 position [2].

Antifungal activity Quinazoline SAR Fusarium moniliforme

4-Bromo-6-nitroquinazoline: High-Confidence Application Scenarios Supported by Quantitative Evidence


Synthesis of 4-Anilino-6-nitroquinazoline EGFR/HER2 Kinase Inhibitor Intermediates via SNAr Reaction

4-Bromo-6-nitroquinazoline is the preferred substrate for SNAr reactions with substituted anilines to generate 4-anilino-6-nitroquinazoline intermediates, which serve as direct precursors to EGFR and HER2 tyrosine kinase inhibitors including PD153035-class compounds [1]. The C4-bromine atom functions as a superior leaving group compared to chlorine under mild basic conditions (K₂CO₃ or Et₃N, refluxing acetonitrile or isopropanol), enabling coupling with weakly nucleophilic anilines such as 3-bromoaniline without requiring Pd catalysis [1][2]. This stands in contrast to 4-chloro-6-nitroquinazoline, which demands higher temperatures or stronger bases for analogous SNAr displacements, increasing the risk of nitro group reduction or quinazoline ring decomposition [2]. For medicinal chemistry groups synthesizing focused libraries of 4-anilinoquinazolines, the bromo building block offers a more forgiving reaction profile and broader aniline substrate scope [1].

Antifungal Lead Optimization Using 4-Bromo-6-nitroquinazoline as a Core Scaffold

The demonstrated 90% inhibition of Fusarium moniliforme by a 4-bromo-substituted anilinoquinazoline derivative—equipotent to the clinical standard griseofulvin—validates the 4-bromo-6-nitroquinazoline scaffold for antifungal lead optimization programs [1]. The building block enables systematic SAR exploration at the C4 position via SNAr diversification with diverse aniline nucleophiles while retaining the 6-nitro group for subsequent reduction to the 6-amino analog, which can be further functionalized [1][2]. Agricultural fungicide discovery groups targeting Fusarium species, which cause significant crop losses in cereals and horticultural crops, can leverage this scaffold to generate patentable chemical space distinct from triazole and strobilurin fungicide classes [1].

Regioselective Sequential Functionalization: Bromide as a Traceless Directing Group for C6-Nitro Retention

The 6-nitro group of 4-bromo-6-nitroquinazoline serves as a strong electron-withdrawing substituent that deactivates the benzo ring toward electrophilic substitution while leaving the C4 position activated for nucleophilic displacement [1]. This orthogonal reactivity profile enables a two-step sequence: (1) selective SNAr at C4 to install the desired amine, ether, or thioether substituent, and (2) subsequent reduction of the 6-nitro group (e.g., Fe/HOAc, catalytic hydrogenation, or electrochemical reduction) to yield the 6-aminoquinazoline core found in clinical EGFR inhibitors like afatinib and dacomitinib [2][3]. The 4-bromo substituent is quantitatively displaced in step 1, acting as a traceless directing group that ensures exclusive C4 functionalization without competing C6-nitro participation [1]. This synthetic logic is not replicable with 4-hydroxy-6-nitroquinazoline, which requires prior activation (e.g., tosylation or chlorination) before nucleophilic displacement [1].

Quote Request

Request a Quote for 4-Bromo-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.